(2-Cyclohexylethyl)hydrazine

Beschreibung

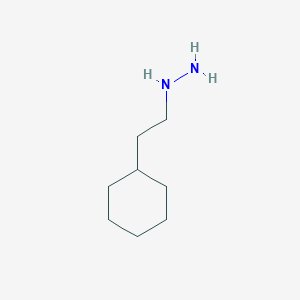

(2-Cyclohexylethyl)hydrazine is a hydrazine derivative characterized by a cyclohexyl group attached to an ethyl chain, which is further bonded to a hydrazine moiety. This structure imparts unique physicochemical properties, such as enhanced lipophilicity compared to simpler hydrazines like phenylhydrazine or methylhydrazine. Its synthesis typically involves the reaction of cyclohexylethyl precursors with hydrazine hydrate under controlled conditions, often requiring chromatographic purification to isolate the compound from byproducts . The cyclohexyl group enhances stability and influences biological interactions, making it a candidate for pharmaceutical and materials science applications.

Eigenschaften

IUPAC Name |

2-cyclohexylethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-10-7-6-8-4-2-1-3-5-8/h8,10H,1-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIVTJOODWTEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclohexylethyl)hydrazine typically involves the reaction of cyclohexylethyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows: [ \text{C6H11CH2Br} + \text{NH2NH2} \rightarrow \text{C6H11CH2NHNH2} + \text{HBr} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Cyclohexylethyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or azines.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Formation of hydrazones or azines.

Reduction: Formation of primary amines.

Substitution: Formation of substituted hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-Cyclohexylethyl)hydrazine is significant in the synthesis of pharmaceutical compounds, particularly those exhibiting anticancer and antiviral properties. Research indicates that hydrazine derivatives can inhibit the proliferation of cancer cell lines, demonstrating potential for drug development.

- Anticancer Activity : A study evaluated several hydrazone derivatives derived from this compound against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, revealing promising antiproliferative activity. The following table summarizes the findings:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hydrazone A | A549 | 6.7 |

| Hydrazone B | MCF-7 | 4-17 |

| Hydrazone C | HepG2 | 10 |

This data underscores the potential of this compound derivatives in developing new cancer therapies.

Biological Studies

The compound serves as a reagent in biochemical assays, particularly those involving enzyme inhibition. Its mechanism involves binding to enzyme active sites, preventing substrate interaction and catalytic activity. This characteristic makes it useful in studying various biological processes and diseases.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in cancer progression and inflammation, showcasing its potential therapeutic applications.

Materials Science

In materials science, this compound is utilized in synthesizing polymers and advanced materials. Its unique chemical properties allow for the development of materials with specific mechanical and thermal characteristics.

Industrial Applications

This compound finds use in producing agrochemicals and specialty chemicals. Its versatility allows it to serve as a precursor for various chemical reactions, including:

- Oxidation : Produces hydrazones or azines.

- Reduction : Forms primary amines.

- Substitution Reactions : Engages with alkyl halides or acyl chlorides to create substituted hydrazine derivatives.

Anticancer Study

A significant study synthesized several hydrazone derivatives from this compound and evaluated their cytotoxic effects on liver and breast cancer cell lines. The results indicated that specific derivatives exhibited promising antiproliferative activity, suggesting their potential for drug development.

Antibacterial Study

Another investigation focused on the antibacterial efficacy of hydrazones derived from this compound against common pathogens. The findings revealed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their therapeutic potential in treating infectious diseases.

Wirkmechanismus

The mechanism of action of (2-Cyclohexylethyl)hydrazine involves its interaction with biological molecules, particularly enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The hydrazine group is crucial for its inhibitory activity, as it can form stable complexes with metal ions present in the enzyme’s active site.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Hydrazine Derivatives

Phenylhydrazine Derivatives

- Structure and Reactivity : Phenylhydrazine (C₆H₅NHNH₂) substitutes the cyclohexylethyl group with a phenyl ring. The aromatic ring increases electron density, enhancing reactivity in condensation reactions (e.g., forming hydrazones) but reducing stability under acidic conditions compared to (2-cyclohexylethyl)hydrazine .

- Applications : Phenylhydrazine derivatives are widely used in dye synthesis and as intermediates in pharmaceuticals. However, this compound’s aliphatic cyclohexyl group may improve pharmacokinetic properties, such as membrane permeability in drug candidates .

- Safety : Phenylhydrazine is highly toxic and mutagenic, whereas the cyclohexylethyl substituent may mitigate acute toxicity due to reduced electrophilicity .

Cyclohexyl-N-acylhydrazones

- Structural Differences : Cyclohexyl-N-acylhydrazones (e.g., LASSBio-294) feature a cyclohexyl group conjugated to an acylhydrazone moiety, unlike the direct ethyl linkage in this compound. This difference alters binding affinities in biological systems .

- Biological Activity: Cyclohexyl-N-acylhydrazones exhibit potent analgesic and anti-inflammatory activities, with IC₅₀ values in the nanomolar range.

(2-Phenylethyl)hydrazine Dihydrochloride

- Physicochemical Properties : The phenylethyl group in this compound increases hydrophobicity, but the hydrochloride salt improves aqueous solubility compared to the neutral this compound. The cyclohexyl analog’s bulkier structure may confer greater metabolic stability .

- Pharmaceutical Use : (2-Phenylethyl)hydrazine dihydrochloride is a precursor in antidepressant synthesis (e.g., phenelzine). The cyclohexylethyl variant’s aliphatic ring could reduce CNS side effects by limiting blood-brain barrier penetration .

Data Tables

Table 1. Physicochemical Comparison

| Compound | Molecular Weight | LogP | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 156.27 | 2.1 | Low | 98–102 |

| Phenylhydrazine | 108.14 | 0.9 | Moderate | 19–22 |

| (2-Phenylethyl)hydrazine diHCl | 223.15 | -0.3 | High | 245–250 (dec.) |

Key Research Findings

- Synthetic Efficiency : this compound requires multi-step purification (e.g., column chromatography), unlike phenylhydrazine derivatives, which are often synthesized in one step .

- Thermal Stability : Cyclohexyl groups enhance thermal stability compared to phenyl analogs, as evidenced by higher decomposition temperatures .

- Material Science Applications : Unlike hydrazine derivatives used in graphene oxide reduction (e.g., hydrazine hydrate), this compound’s bulkier structure may reduce reactivity but improve dispersion in polymer matrices .

Biologische Aktivität

(2-Cyclohexylethyl)hydrazine is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a variety of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group (-NH-NH-) attached to a cyclohexyl ethyl moiety. The presence of the hydrazine group contributes to its reactivity and biological activity.

Anticancer Activity

Research has shown that hydrazine derivatives exhibit significant anticancer properties. A study on various hydrazone derivatives indicated that they could inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For example, certain hydrazone derivatives demonstrated IC50 values ranging from 4 to 17 μM against various cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hydrazone A | A549 | 6.7 |

| Hydrazone B | MCF-7 | 4-17 |

| Hydrazone C | HepG2 | 10 |

Antimicrobial Activity

The antimicrobial potential of hydrazine derivatives has also been documented. A review highlighted the antibacterial properties of several hydrazones, showcasing their effectiveness against both gram-positive and gram-negative bacteria. For instance, compounds derived from hydrazines have been reported to exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties, similar to other hydrazine derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Nucleophilic Attack : The nitrogen atoms in the hydrazine group can act as nucleophiles, facilitating reactions with electrophilic centers in biological molecules.

- Reactive Oxygen Species (ROS) : Some studies suggest that hydrazine derivatives may induce oxidative stress in cancer cells, leading to apoptosis .

- Enzyme Inhibition : Hydrazines can inhibit specific enzymes involved in cancer progression or inflammation.

Case Studies

- Anticancer Study : A study synthesized several hydrazone derivatives from phenyl hydrazine and evaluated their cytotoxic effects on HepG2 and MCF-7 cell lines. The results indicated that specific derivatives exhibited promising antiproliferative activity, suggesting potential for drug development .

- Antibacterial Study : Another investigation focused on the antibacterial efficacy of a series of hydrazones against common pathogens. The findings revealed significant inhibition zones against MRSA, highlighting their therapeutic potential in infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-cyclohexylethyl)hydrazine, and how do reaction conditions influence yield?

- Methodology :

- Stepwise synthesis : React cyclohexylethyl halides with hydrazine hydrate under reflux in ethanol. Monitor pH (8–9) to favor nucleophilic substitution .

- Alternative approach : Use reductive amination of cyclohexylacetaldehyde with hydrazine, employing NaBH₃CN as a stabilizing agent in THF at 0–5°C .

- Yield optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water). Typical yields range from 65–85%, depending on steric hindrance .

Q. How can the purity and stability of this compound be analytically validated?

- Techniques :

- HPLC-UV : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) to detect impurities (<0.5% threshold) .

- Thermal analysis : Perform DSC (20–300°C, 10°C/min) to identify decomposition peaks (~220°C) and TGA to assess hygroscopicity .

- NMR stability studies : Monitor N–H proton shifts (δ 2.5–3.5 ppm) in D₂O over 72 hours to detect oxidative degradation .

Q. What are the primary reaction pathways for this compound in organic synthesis?

- Key reactions :

- Condensation : Forms hydrazones with carbonyl compounds (e.g., ketones, aldehydes) in methanol under acidic catalysis (0.1% acetic acid, 60°C, 4–6 hours) .

- Oxidation : Generates azo compounds using MnO₂ in dichloromethane (room temperature, 2 hours), with yields >90% .

- Reduction : Catalytic hydrogenation (Pd/C, H₂, 1 atm) produces cyclohexylethylamine, a precursor for bioactive molecules .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate transition states for cycloreversion steps (critical in metathesis catalysis) .

- Activation barriers : Compare [2.2.1] vs. [2.2.2] bicyclic hydrazine analogs; the latter reduces energy barriers by ~12 kcal/mol, enhancing reaction rates .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates, validated experimentally via kinetic studies .

Q. What strategies resolve contradictions in reported biological activities of hydrazine derivatives?

- Case study :

- Anticancer assays : Test this compound against MCF-7 (breast) and A549 (lung) cell lines using MTT. Compare IC₅₀ values with structurally similar compounds (e.g., phenylhydrazine hemioxalate) to assess substituent effects .

- Mechanistic conflicts : Address discrepancies in apoptosis induction (e.g., caspase-3 activation vs. ROS-mediated pathways) via transcriptomic profiling and Western blotting .

- Data normalization : Use hydrazine-free controls to rule out nonspecific toxicity, as hydrazines may interfere with tetrazolium dyes in viability assays .

Q. How can this compound be utilized in designing non-toxic propulsion systems?

- Application :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.